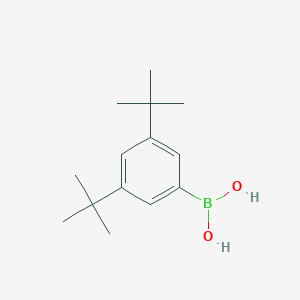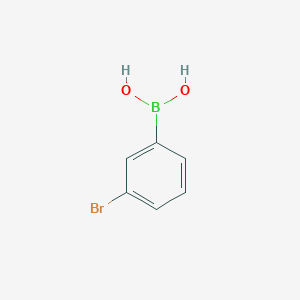
3-Bromophenylboronic acid
Vue d'ensemble
Description
3-Bromophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light yellow crystal powder .
Molecular Structure Analysis
The molecular formula of 3-Bromophenylboronic acid is C6H6BBrO2. It has an average mass of 200.826 Da and a monoisotopic mass of 199.964417 Da .Chemical Reactions Analysis
3-Bromophenylboronic acid is involved in a variety of organic reactions including oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones .Physical And Chemical Properties Analysis
3-Bromophenylboronic acid has a density of 1.7±0.1 g/cm^3, a boiling point of 330.5±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C. It has an enthalpy of vaporization of 60.5±3.0 kJ/mol and a flash point of 153.7±28.4 °C. Its index of refraction is 1.598, and it has a molar refractivity of 41.0±0.4 cm^3 .Applications De Recherche Scientifique
Oxidative Cross Coupling
3-Bromophenylboronic acid is used as a reactant in oxidative cross coupling reactions . This process involves the formation of carbon-carbon bonds by coupling two different organic substrates in the presence of an oxidant.
Gold Salt Catalyzed Homocoupling
This compound is also involved in gold salt catalyzed homocoupling . In this reaction, two identical organic groups are joined together in the presence of a gold salt catalyst.
Addition Reactions with α,β-Unsaturated Ketones
3-Bromophenylboronic acid is used in 1,4-addition reactions with α,β-unsaturated ketones . This reaction is a type of conjugate addition where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.
Enantioselective Addition Reactions
It is used in enantioselective addition reactions . These reactions involve the formation of chiral molecules, which are molecules that cannot be superimposed on their mirror images.
Suzuki-Miyaura Coupling
3-Bromophenylboronic acid is used in Suzuki-Miyaura coupling reactions for the synthesis of anthranilamide-protected arylboronic acids . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction used to form carbon-carbon bonds.
C-H Functionalization of Quinones
This compound is involved in the C-H functionalization of quinones . C-H functionalization is a strategy in organic chemistry where a carbon-hydrogen bond is replaced by a carbon-X bond (X can be any atom).
Safety And Hazards
3-Bromophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Propriétés
IUPAC Name |
(3-bromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSVCNPDKKSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370209 | |
| Record name | 3-Bromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenylboronic acid | |
CAS RN |
89598-96-9 | |
| Record name | 3-Bromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is the structure of 3-Bromophenylboronic acid determined using micro-powder X-ray diffraction?
A1: The structure of 3-Bromophenylboronic acid was determined using a novel micro-powder X-ray diffraction technique. [] This method utilizes microgram quantities of the sample placed on nylon loops and exposed to synchrotron radiation with an image-plate detector. The diffraction pattern obtained is then analyzed using ab initio methods, including simulated annealing and parallel tempering. This allows researchers to elucidate the crystal structure even from small sample quantities. []
Q2: What unique structural features does 3-Bromophenylboronic acid exhibit in its crystal form?
A2: 3-Bromophenylboronic acid crystallizes in the monoclinic system with a space group of P2 1 /c. [] The crystal structure reveals sheets of individual 3-Bromophenylboronic acid molecules linked together by an extensive network of hydrogen bonds. [] This hydrogen bonding contributes to the stability of the crystal lattice.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

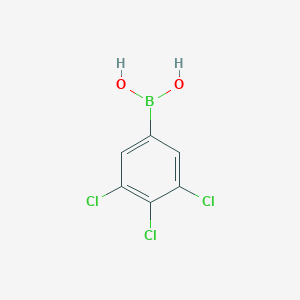
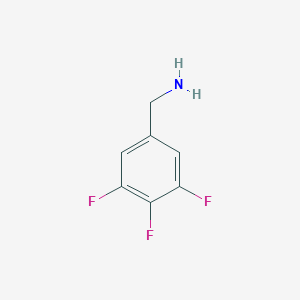


![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)
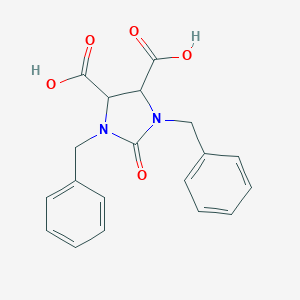
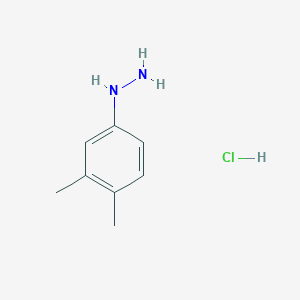
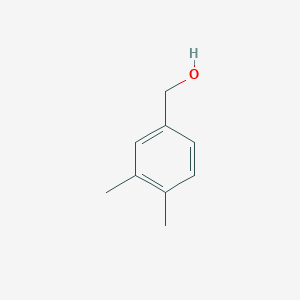
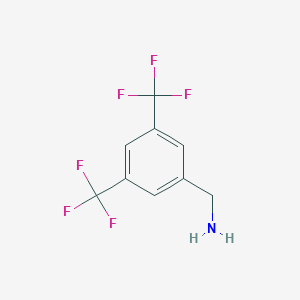

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)

